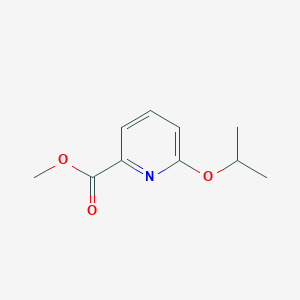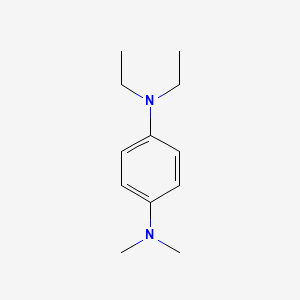
p-PHENYLENEDIAMINE, N,N-DIETHYL-N',N'-DIMETHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl-: is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, where the amino groups are substituted with ethyl and methyl groups. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- typically involves the alkylation of p-phenylenediamine. The reaction is carried out by treating p-phenylenediamine with ethyl and methyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
化学反応の分析
Types of Reactions:
Oxidation: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under controlled temperatures and inert atmosphere.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a reagent for detecting and quantifying various biomolecules. It is also used in the study of enzyme kinetics and mechanisms.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals. It is used as a building block in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of photographic developers and hair dyes.
作用機序
The mechanism of action of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form complexes with metal ions, influencing their catalytic activity. The pathways involved include oxidative stress response, enzyme inhibition, and signal transduction.
類似化合物との比較
N,N-Dimethyl-p-phenylenediamine: A derivative with only methyl groups substituted on the amino groups.
N,N-Diethyl-p-phenylenediamine: A derivative with only ethyl groups substituted on the amino groups.
N,N,N’,N’-Tetramethyl-p-phenylenediamine: A derivative with four methyl groups substituted on the amino groups.
Uniqueness: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is unique due to the presence of both ethyl and methyl groups on the amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
5775-53-1 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
4-N,4-N-diethyl-1-N,1-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
OJFZNBIUPJRIJM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
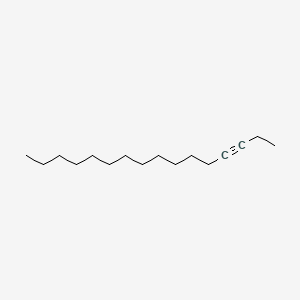
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
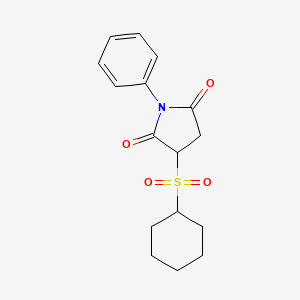
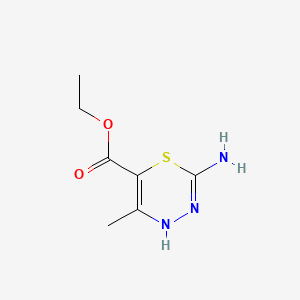


![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
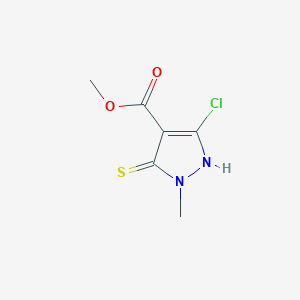
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
